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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of olutasidenib (BLU-
588), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), when
used in combination with other cancer therapies. The focus is on providing objective
comparisons of its performance with alternative treatments, supported by available
experimental and clinical data.

Executive Summary

Olutasidenib, approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia
(AML) with an IDH1 mutation, has shown significant promise in combination therapies. The
most robust clinical data currently supports its synergistic or additive effects with the
hypomethylating agent (HMA) azacitidine in patients with mIDH1-mutated myeloid
malignancies. Emerging clinical evidence also points towards the potential of a triplet therapy
involving olutasidenib, azacitidine, and the BCL-2 inhibitor venetoclax. While direct preclinical
synergy data for olutasidenib is not extensively published, the mechanistic basis for the
synergy between mIDH1 inhibitors and HMASs is understood to involve complementary actions
on DNA methylation and cell signaling pathways, leading to enhanced anti-leukemic activity.

I. Olutasidenib in Combination with Azacitidine
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The combination of olutasidenib and azacitidine has been investigated in clinical trials for

patients with mIDH1-mutated AML and myelodysplastic syndromes (MDS), demonstrating

improved response rates compared to monotherapy.

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Clinical trial data from a multicohort open-label phase 1/2 study provides significant insights

into the efficacy of olutasidenib in combination with azacitidine in patients with R/R mIDH1

AML.[1][2]

Table 1: Comparison of Olutasidenib Monotherapy vs. Combination with Azacitidine in R/R

mIDH1 AML

Efficacy Endpoint

Olutasidenib
Monotherapy

Olutasidenib +
Azacitidine (Full
Combination

Olutasidenib +
Azacitidine
(Excluding prior

(Pivotal Cohort) Olutasidenib
Cohort)
exposure)

Overall Response

48% 51%][1] 59%][1]
Rate (ORR)
Complete Remission

35% (CR + CRh)[1] 27%[1] 31%[1]
(CR)
CR + CR with partial
hematologic recovery 35%[1] 31%[1] 37%[1]
(CRh)
Median Duration of

11.7 months Not Reported Not Reported

Response (DOR)

Median Duration of
CR/CRh

25.9 months[1]

14.7 months[1]

14.7 months[1]

Median Overall
Survival (OS)

11.6 months

12.9 months[2]

Not Reported

Data sourced from a pooled analysis of a phase 1/2 trial.[1][2]
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Clinical Efficacy in Myelodysplastic Syndromes (MDS)

The combination has also shown encouraging activity in patients with higher-risk mIDH1 MDS.

Table 2: Efficacy of Olutasidenib Monotherapy vs. Combination with Azacitidine in mIDH1 MDS

Efficacy Endpoint

Olutasidenib Monotherapy

Olutasidenib + Azacitidine

Overall Response Rate (ORR)  33% 69%
Complete Remission (CR) .
17% Not specified

Rate
Marrow CR Rate 17% Not specified
Median Time to Response

2.0 months
(TTR)
Median Duration of Response

14.6 months
(DOR)
Median Overall Survival (OS) 27.2 months

Data from a pooled analysis of a phase 1/2 study.[3]

Experimental Protocols

Clinical Trial Protocol (Olutasidenib + Azacitidine)

The following provides a general outline of the dosing regimen used in the clinical trials. For

specific eligibility criteria and detailed procedures, referring to the respective clinical trial

documentation (e.g., NCT02719574) is recommended.

 Olutasidenib: 150 mg administered orally twice daily (BID) in continuous 28-day cycles.[2]

e Azacitidine: 75 mg/m? administered intravenously or subcutaneously daily for the first 7 days

of each 28-day cycle.[2][3]

» Response Assessment: Response to treatment was evaluated based on the modified

response criteria of the International Working Group in AML.[1]
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Postulated Mechanism of Synergy

While preclinical studies specifically detailing the synergistic mechanism of olutasidenib and
azacitidine are not readily available in published literature, studies with other selective mIDH1
inhibitors in combination with HMASs provide a strong basis for their complementary anti-tumor
activity. The proposed mechanism involves a dual-pronged attack on the leukemic cells.
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Postulated synergistic mechanism of olutasidenib and azacitidine.
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Il. Olutasidenib in Triplet Combination with
Azacitidine and Venetoclax

Building on the dual combination, clinical trials are underway to evaluate the safety and efficacy
of a triplet regimen of olutasidenib, azacitidine, and the BCL-2 inhibitor, venetoclax, for newly
diagnosed mIDH1 AML.[4] IDH1-mutated AML cells are known to be particularly dependent on
BCL-2 for survival, making this a rational combination.[1]

Clinical Trial Design

A phase Il trial is currently testing this triplet combination. The dosing schedule is as follows:
e Olutasidenib: 150 mg orally twice daily on days 1-28.
e Azacitidine: Subcutaneously or intravenously on days 1-7.

o Venetoclax: Orally once daily on days 1-21 of the first cycle, with adjustments in subsequent
cycles based on response.[4]

Experimental Workflow for Future Preclinical Evaluation

To formally establish and characterize the synergy of this triplet combination, a preclinical
experimental workflow would be necessary.
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Proposed experimental workflow for preclinical evaluation.

lll. Olutasidenib in Patients with Prior Venetoclax
EXposure

Clinical data suggests that olutasidenib is effective in patients with mIDH1 AML who have
relapsed or are refractory to prior venetoclax-based regimens. This indicates non-overlapping
resistance mechanisms and provides a strong rationale for combination or sequential therapy.
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Table 3: Efficacy of Olutasidenib in Post-Venetoclax mIDH1 AML Patients

Efficacy Endpoint Value

Number of Patients (R/R to Venetoclax) 16

Overall Response Rate (ORR/CRCc) 44%

CR/CRh Rate 31%

Median Time to CR/CRh 2.1 months

Estimated Duration of CR/CRh =18 months in 80% of responders

Data from a phase Il trial subgroup analysis.

Conclusion

Olutasidenib, in combination with azacitidine, demonstrates significant clinical activity in
patients with mIDH1-mutated AML and MDS, with higher response rates observed compared to
monotherapy. The emerging data on the triplet combination with venetoclax is promising and
warrants further investigation. The efficacy of olutasidenib in venetoclax-refractory patients
further underscores its potential in various combination and sequencing strategies. Future
preclinical studies focusing specifically on olutasidenib are needed to fully elucidate the
molecular mechanisms of synergy and to guide the development of novel combination
therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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